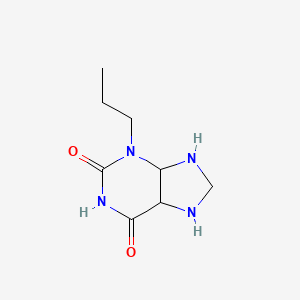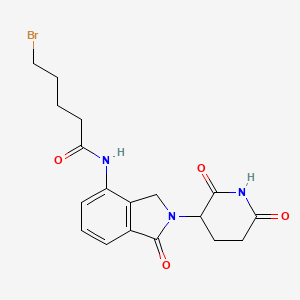
Lenalidomide-CO-C4-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5-bromopentanamide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is used to treat multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. The addition of a bromopentanamide group to lenalidomide aims to enhance its pharmacological properties and broaden its applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-5-bromopentanamide typically involves the bromination of a lenalidomide precursor. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in a chlorine-free solvent like methyl acetate . This is followed by the cyclization of the brominated intermediate with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor . The final step involves the reduction of the nitro group using iron powder and ammonium chloride .
Industrial Production Methods
Industrial production methods for lenalidomide-5-bromopentanamide focus on scalability and environmental sustainability. A green process has been developed that avoids the use of platinum group metals and minimizes hazardous by-products . This method employs iron powder and ammonium chloride for the reduction step, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5-bromopentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Commonly used in the final step of its synthesis to reduce the nitro group.
Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide-5-bromopentanamide, each with unique pharmacological properties.
Scientific Research Applications
Lenalidomide-5-bromopentanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential to treat various cancers and immune disorders
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide-5-bromopentanamide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex . This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3, which are involved in multiple myeloma and other hematological malignancies . The compound also affects cytokine production and enhances immune cell activity .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced toxicity.
Mezigdomide and Iberdomide: Newer analogs being studied for their therapeutic potential.
Uniqueness
Lenalidomide-5-bromopentanamide stands out due to its unique bromopentanamide group, which enhances its pharmacological properties and broadens its range of applications. Its ability to modulate the CRL4 CRBN E3 ubiquitin ligase complex more effectively than its analogs makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H20BrN3O4 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H20BrN3O4/c19-9-2-1-6-15(23)20-13-5-3-4-11-12(13)10-22(18(11)26)14-7-8-16(24)21-17(14)25/h3-5,14H,1-2,6-10H2,(H,20,23)(H,21,24,25) |
InChI Key |
ACCSPOFIPHGKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)
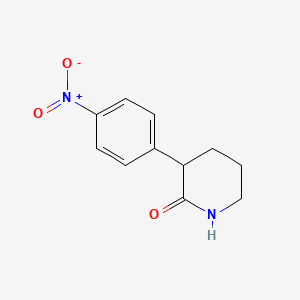
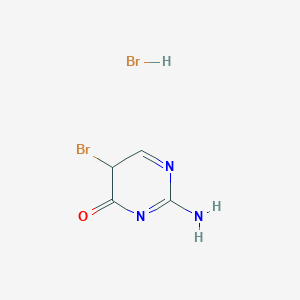
![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)

![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)
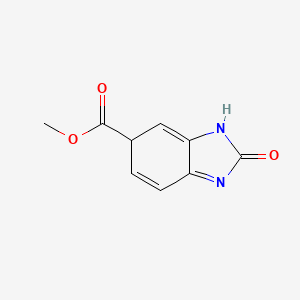

![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
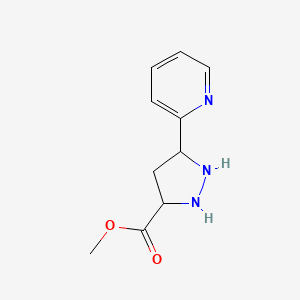
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
